Signaling Bias and Pharmacological Differentiation at the Cannabinoid Receptor 1 (CB1)
In a direct head-to-head comparison of pyrazole-based CB1 antagonists, the incorporation of a 4-aminothiomorpholine 1,1-dioxide moiety (Series II) versus a 1-aminopiperidine group (Series I) resulted in a profound shift in functional selectivity and signaling bias [1]. Molecular modeling revealed that the thiomorpholine 1,1-dioxide-containing compounds formed a water bridge with the receptor, while the piperidine analogs formed a direct hydrogen bond, establishing a structural basis for this functional divergence [1].
| Evidence Dimension | GPCR Signaling Bias (Functional Selectivity) |
|---|---|
| Target Compound Data | Pyrazole derivatives bearing 4-aminothiomorpholine 1,1-dioxide (Series II) |
| Comparator Or Baseline | Pyrazole derivatives bearing 1-aminopiperidine (Series I) |
| Quantified Difference | Profoundly different bias toward G protein or β-arrestin signaling; disassociation of binding affinity from functional activity. |
| Conditions | Human CB1 receptor, in vitro functional assays (cAMP and β-arrestin recruitment) |
Why This Matters
This evidence demonstrates that the thiomorpholine 1,1-dioxide moiety is not a simple bioisostere but a specific pharmacophore that can be used to fine-tune a drug candidate's functional selectivity, a critical parameter for improving therapeutic index and reducing off-target effects [1].
- [1] Hsiao, W. C., et al. (2023). Modulating the affinity and signaling bias of cannabinoid receptor 1 antagonists. Bioorganic Chemistry, 130, 106235. View Source
